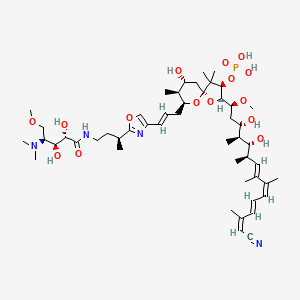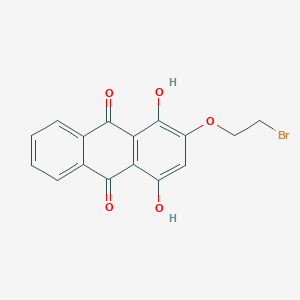
1-(Chloromethyl)-2-propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2-propylbenzene is an organic compound with the chemical formula C10H13Cl It is a derivative of benzene, where a chloromethyl group and a propyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-propylbenzene can be synthesized through the chloromethylation of 2-propylbenzene. This reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-2-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 2-propylbenzyl alcohol.
Oxidation: 2-propylbenzoic acid or 2-propylbenzaldehyde.
Reduction: 2-propylmethylbenzene.
科学的研究の応用
1-(Chloromethyl)-2-propylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Chemical Industry: It is employed in the production of specialty chemicals and fine chemicals.
作用機序
The mechanism of action of 1-(Chloromethyl)-2-propylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a good leaving group in substitution reactions. The propyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
類似化合物との比較
1-(Chloromethyl)-4-propylbenzene: Similar structure but with the propyl group in the para position.
1-(Bromomethyl)-2-propylbenzene: Bromine instead of chlorine as the halogen.
2-(Chloromethyl)-1-propylbenzene: Different positioning of the chloromethyl and propyl groups.
Uniqueness: 1-(Chloromethyl)-2-propylbenzene is unique due to the specific positioning of the chloromethyl and propyl groups on the benzene ring, which affects its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its isomers and analogs .
特性
分子式 |
C10H13Cl |
|---|---|
分子量 |
168.66 g/mol |
IUPAC名 |
1-(chloromethyl)-2-propylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3 |
InChIキー |
TVFGUBMFGNNSHG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=CC=C1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)

![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)



![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)
![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)


![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
